SH5-07 - 1456632-41-9

SH5-07

Catalog Number: EVT-283182
CAS Number: 1456632-41-9
Molecular Formula: C29H28F5N3O5S
Molecular Weight: 625.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SH5-07 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [, , , , , , ]. It belongs to the class of hydroxamic acid-based inhibitors and has shown promising antitumor activity in preclinical studies []. SH5-07 acts by disrupting the DNA-binding activity of STAT3, thereby inhibiting its transcriptional activity and downstream signaling pathways [, , ].

Synthesis Analysis

A detailed description of the synthesis of SH5-07 can be found in [, ]. The synthesis involves multiple steps, including the coupling of an appropriately substituted benzoic acid derivative with an N-methylglycinamide scaffold. Further modifications to the scaffold, such as linker variations, are explored in [].

Molecular Structure Analysis

The molecular structure of SH5-07 is characterized by an N-methylglycinamide core structure linked to a benzohydroxamic acid moiety [, ]. The specific substituents on the benzohydroxamic acid and variations in the linker region are crucial for its activity and have been explored through structure-activity relationship (SAR) studies []. Nuclear magnetic resonance (NMR) analysis has been used to determine the interaction of SH5-07 with the SH2 and DNA-binding domains of STAT3 [].

Mechanism of Action

SH5-07 primarily functions by directly inhibiting the DNA-binding activity of STAT3 [, , ]. This inhibition prevents STAT3 from binding to DNA and activating the transcription of genes involved in cell survival, proliferation, and other oncogenic processes. SH5-07 has been shown to interact with both the SH2 and DNA-binding domains of STAT3, indicating a multi-faceted mechanism of action [].

Applications
  • In vitro studies: SH5-07 has demonstrated efficacy in inhibiting the growth, viability, migration, and invasion of several human cancer cell lines, including glioma, breast cancer, and prostate cancer [, , , ]. It effectively blocks constitutive STAT3 phosphorylation, DNA-binding, and transcriptional activities in these cells [, , ].
  • 3D tumor models: Research using spheroid and organoid models of bladder cancer showed that SH5-07 significantly reduces tumor size, decreases ATP production, and induces cell death [, ]. These models suggest that SH5-07 could be effective in treating bladder cancer by suppressing STAT3 pathway activation [, ].
  • In vivo studies: In mouse xenograft models of glioma and breast cancer, oral administration of SH5-07 effectively inhibited tumor growth [, ]. This finding highlights its potential as a viable therapeutic agent for clinical development.
Future Directions
  • Optimization of Pharmacokinetic Properties: Further modifications to the structure of SH5-07, guided by SAR studies, could be explored to optimize its pharmacokinetic properties, such as permeability, metabolic stability, and bioavailability [].

Properties

CAS Number

1456632-41-9

Product Name

SH5-07

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide

Molecular Formula

C29H28F5N3O5S

Molecular Weight

625.6 g/mol

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

SH5 07; SH507; SH5-07

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.